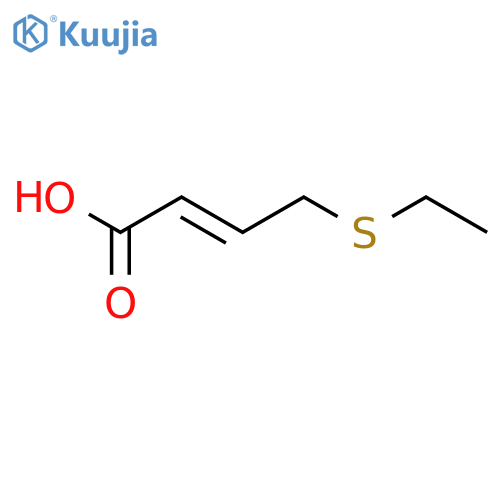Cas no 408350-68-5 (4-(ethylsulfanyl)but-2-enoic acid)

408350-68-5 structure
商品名:4-(ethylsulfanyl)but-2-enoic acid
4-(ethylsulfanyl)but-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(ethylsulfanyl)but-2-enoic acid
- 408350-68-5
- EN300-1842997
-
- インチ: 1S/C6H10O2S/c1-2-9-5-3-4-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+
- InChIKey: HNQZVOCJUMZCCE-ONEGZZNKSA-N
- ほほえんだ: S(C/C=C/C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 146.04015073g/mol
- どういたいしつりょう: 146.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 62.6Ų
4-(ethylsulfanyl)but-2-enoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842997-0.05g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-0.1g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-5.0g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 5g |
$2485.0 | 2023-06-02 | ||
| Enamine | EN300-1842997-1.0g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 1g |
$857.0 | 2023-06-02 | ||
| Enamine | EN300-1842997-2.5g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-10.0g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 10g |
$3683.0 | 2023-06-02 | ||
| Enamine | EN300-1842997-0.5g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-1g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-0.25g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1842997-5g |
4-(ethylsulfanyl)but-2-enoic acid |
408350-68-5 | 5g |
$1199.0 | 2023-09-19 |
4-(ethylsulfanyl)but-2-enoic acid 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
408350-68-5 (4-(ethylsulfanyl)but-2-enoic acid) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
